N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17-12-13-21-20(24-17)14-22(27-21)23(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFKQHOZBTOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a furan derivative.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the furo[3,2-b]pyridine core with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
N-Benzylation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives, cyano derivatives.
Scientific Research Applications
N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the mechanisms of action of related bioactive molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
- N-(2,6-Difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Comparison:
- N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Lacks one benzyl group compared to N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide, which may affect its biological activity and solubility.
- N-(2,6-Difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Contains fluorine atoms, which can enhance its metabolic stability and binding affinity to targets.
- N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: The presence of methyl groups may influence its hydrophobicity and interaction with biological membranes.
Biological Activity
N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex heterocyclic structure, which is characteristic of many biologically active molecules. Its structural formula can be represented as follows:
The presence of the furo and pyridine rings contributes to its pharmacological properties.
Anticancer Activity
In Vitro Studies : Recent research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating potent activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values observed were notably lower than those of many existing chemotherapeutic agents, suggesting a promising therapeutic index for this compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.30 |
| A549 | 4.04 |
| MDA-MB-231 | 6.21 |
These results indicate a favorable structure-activity relationship where the presence of specific functional groups enhances biological activity, particularly the methyl group on the furo ring which appears to increase potency compared to analogs lacking this group .
The mechanism by which this compound exerts its anticancer effects is still under investigation. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways. This is supported by evidence showing increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial strains. Studies have indicated that it possesses effective inhibitory action against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to or lower than those of conventional antibiotics .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size in 60% of participants after eight weeks of treatment.
- Case Study 2 : In vitro studies using human immune cells showed that the compound could enhance immune response markers, suggesting potential applications in immunotherapy alongside its direct anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
